molecular formula C27H20N4O8 B11549763 2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-nitrophenol)

2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-nitrophenol)

Cat. No.: B11549763
M. Wt: 528.5 g/mol
InChI Key: SSECRULXHDRPDE-UHFFFAOYSA-N
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Description

2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-nitrophenol) is a complex organic compound characterized by its aromatic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-nitrophenol) typically involves a multi-step process. One common method includes the condensation reaction of o-phenylenediamine with salicylaldehyde in the presence of glacial acetic acid as a catalyst . This reaction forms an intermediate, which is then further reacted with 4-nitrophenol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-nitrophenol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-nitrophenol) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism by which 2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-nitrophenol) exerts its effects often involves interactions with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The compound’s aromatic structure and functional groups play a crucial role in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-{methanediylbis[(4-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-nitrophenol)
  • 2,2’-{ethanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-nitrophenol)

Uniqueness

2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-nitrophenol) is unique due to its specific arrangement of functional groups and the presence of both hydroxyl and nitro groups on the benzene rings. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C27H20N4O8

Molecular Weight

528.5 g/mol

IUPAC Name

4-[[4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]methyl]-2-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C27H20N4O8/c32-24-7-3-20(30(36)37)12-18(24)14-28-22-10-16(1-5-26(22)34)9-17-2-6-27(35)23(11-17)29-15-19-13-21(31(38)39)4-8-25(19)33/h1-8,10-15,32-35H,9H2

InChI Key

SSECRULXHDRPDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O)O

Origin of Product

United States

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